molecular formula C13H16BrN5O B6957582 N-(2-bromophenyl)-2-[methyl-[(1-methyltriazol-4-yl)methyl]amino]acetamide

N-(2-bromophenyl)-2-[methyl-[(1-methyltriazol-4-yl)methyl]amino]acetamide

Cat. No.: B6957582
M. Wt: 338.20 g/mol
InChI Key: OTIFPEOMZQPKIM-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-[methyl-[(1-methyltriazol-4-yl)methyl]amino]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenyl group, a triazole ring, and an acetamide moiety

Properties

IUPAC Name

N-(2-bromophenyl)-2-[methyl-[(1-methyltriazol-4-yl)methyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN5O/c1-18(7-10-8-19(2)17-16-10)9-13(20)15-12-6-4-3-5-11(12)14/h3-6,8H,7,9H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIFPEOMZQPKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)CN(C)CC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-[methyl-[(1-methyltriazol-4-yl)methyl]amino]acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.

    Amidation: The final step involves the formation of the acetamide group through a condensation reaction between an amine and an acyl chloride or anhydride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the triazole ring.

    Reduction: Reduction reactions could target the bromophenyl group or the acetamide moiety.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving the triazole ring or bromophenyl group.

    Medicine: Potential use as a drug candidate for targeting specific enzymes or receptors.

    Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors through binding interactions involving the triazole ring, bromophenyl group, or acetamide moiety. These interactions could modulate the activity of the target protein, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[methyl-[(1-methyltriazol-4-yl)methyl]amino]acetamide
  • N-(2-fluorophenyl)-2-[methyl-[(1-methyltriazol-4-yl)methyl]amino]acetamide
  • N-(2-iodophenyl)-2-[methyl-[(1-methyltriazol-4-yl)methyl]amino]acetamide

Uniqueness

N-(2-bromophenyl)-2-[methyl-[(1-methyltriazol-4-yl)methyl]amino]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also serve as a handle for further functionalization through substitution reactions.

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